(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, an azetidine ring, and a benzothiazole ring. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through a series of reactions including nucleophilic substitution and ring closure reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles, while the azetidine ring might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring might increase its solubility in polar solvents .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(13-17-11-3-1-2-4-12(11)21-13)18-5-10(6-18)7-19-9-15-8-16-19/h1-4,8-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUPKEKWZMLLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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